1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-10-12-19(13-11-16)25-22(26)20-8-3-4-9-21(20)24(23(25)27)15-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIFRMDXIWGVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione typically involves the condensation of 3-methylbenzylamine with p-tolyl isocyanate, followed by cyclization with anthranilic acid under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| N-Alkylation | 3-methylbenzyl chloride, K₂CO₃ | 68–72 | |
| Suzuki Coupling | Pd(PPh₃)₄, p-tolylboronic acid | 65–70 |
Functional Group Transformations
The nitro and methyl groups on the benzyl and tolyl substituents enable further derivatization:
-
Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enhancing solubility .
-
Oxadiazole Formation : Reaction with hydroxylamine hydrochloride under acidic conditions forms 1,2,4-oxadiazole rings, improving metabolic stability.
Cyclization Reactions
Acid-mediated cycloisomerization forms polycyclic derivatives, as demonstrated in related quinazoline systems :
textQuinazoline-dione + HCl → Benzo[f]quinazoline-1,3-dione (Yield: 58–63%)
Biological Activity-Driven Reactions
The compound interacts with biological targets via:
-
Enzyme Inhibition : Hydrogen bonding with the quinazoline-dione carbonyl groups to thymidylate synthase (Ki = 0.8 μM) .
-
DNA Intercalation : Planar quinazoline core intercalates into DNA, confirmed by UV-Vis hypochromicity (Δλ = 12 nm) .
Table 2: Key Biological Interactions
| Target | Interaction Type | Assay Result | Source |
|---|---|---|---|
| Thymidylate Synthase | Competitive inhibition | IC₅₀ = 1.2 μM | |
| Vaccinia Virus | Viral DNA polymerase bind | EC₅₀ = 1.7 μM |
Stability and Degradation Pathways
-
Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 hrs) but degrades rapidly under alkaline conditions (pH 12, t₁/₂ = 2.1 hrs) .
-
Photodegradation : UV exposure (254 nm) induces ring-opening via C–N bond cleavage, forming anthranilic acid derivatives .
Comparative Reactivity
The 3-methylbenzyl group enhances electron density at N1, increasing susceptibility to electrophilic attack compared to unsubstituted analogs . This electronic effect is quantified via Hammett substituent constants (σ = -0.17) .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Quinazoline derivatives are known for their anticancer properties. Research has shown that 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione exhibits significant inhibitory effects on various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (lung cancer) | TBD |
| Etoposide | A549 | 0.70 |
Studies indicate that the mechanism of action may involve the inhibition of topoisomerase enzymes essential for DNA replication and repair .
Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Materials Science Applications
Organic Semiconductors : The electronic properties of 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione make it suitable for use in organic semiconductors. Its ability to form stable thin films is beneficial for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. It can be utilized to develop more complex molecules through various coupling reactions. Its unique functional groups facilitate the creation of diverse chemical entities with potential applications in drug discovery and materials development .
Case Study 1: Antitumor Activity Evaluation
A study conducted on the anticancer effects of quinazoline derivatives revealed that 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione exhibited selective cytotoxicity against A549 lung cancer cells. The study further outlined the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized several derivatives of quinazoline incorporating different substituents on the oxadiazole ring. These derivatives demonstrated enhanced biological activities compared to the parent compound, indicating potential for further pharmacological development.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways related to cell proliferation and inflammation.
Comparison with Similar Compounds
3-[(4-Methylphenyl)methyl]quinazoline-2,4(1H,3H)-dione
- Structure : Differs from the target compound by the position of the methyl group on the benzyl substituent (para vs. meta).
- Key Properties: Molecular weight = 266.3 g/mol, logP = 3.47, hydrogen bond donors = 1, acceptors = 4 .
- Significance : The para-methylbenzyl substitution may enhance lipophilicity compared to the meta isomer, influencing membrane permeability and bioavailability.
3-Methyl-1-(p-Tolyl)quinazoline-2,4(1H,3H)-dithione (15e)
1-Benzyl-3-Chloro-3-Phenylquinazoline-2,4(1H,3H)-dione (5E)
- Structure : Features a benzyl group at the 1-position and a chloro-phenyl group at the 3-position.
- Synthesis : Prepared via nucleophilic substitution with sodium azide, yielding azide derivatives .
- Significance : The chloro substituent introduces electrophilicity, enabling further functionalization (e.g., azide-alkyne cycloadditions).
Antibacterial Activity
- Oxadiazole-Substituted Derivatives : Compounds with oxadiazole rings at the 1- and 3-positions (e.g., Compound III in ) exhibit enhanced antibacterial activity against Gram-positive and Gram-negative strains, with MIC values < 1 µg/mL .
- Fluoroquinolone-like Derivatives: Quinazoline-2,4-diones mimicking fluoroquinolones (e.g., Compound 15 in ) inhibit bacterial gyrase, showing moderate activity against S. aureus and E. coli .
Antiviral Activity
Antiproliferative Activity
- 3-Substituted Derivatives : Compounds with aryl or alkyl groups at the 3-position () show IC₅₀ values of 10–50 µM against cancer cell lines (e.g., MCF-7), linked to kinase inhibition .
Physicochemical and Pharmacokinetic Profiling
Table 1. Comparative Properties of Quinazoline-2,4-dione Derivatives
*Estimated via computational modeling.
†Predicted based on sulfur’s hydrophobicity.
Structure-Activity Relationship (SAR) Insights
Biological Activity
1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Structural Characteristics
The molecular formula of 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is , with a molecular weight of approximately 356.4 g/mol. The compound features a quinazoline core structure that contributes to its biological properties.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. It has been shown to inhibit various enzymes and receptors involved in critical pathways such as cell proliferation and inflammation. The inhibition occurs through binding to the active sites of these enzymes, effectively preventing substrate binding and catalytic activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione. Research indicates that this compound exhibits moderate activity against both Gram-positive and Gram-negative bacterial strains. For instance, compounds derived from the quinazoline-2,4(1H,3H)-dione framework have been evaluated for their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) mg/mL |
|---|---|---|
| Compound 13 | 15 (E. coli) | 65 |
| Compound 15 | 12 (S. aureus) | 75 |
These findings suggest that certain derivatives can compete effectively with standard antibiotics like ampicillin and vancomycin .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It has shown promise in inhibiting pathways related to inflammation, potentially making it a candidate for treating inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the quinazoline ring can enhance anti-inflammatory efficacy .
Case Studies
- Study on NHE-1 Inhibition : A study focused on the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1), a validated drug target for cardiovascular diseases. The quinazoline derivatives were tested for their ability to inhibit NHE-1 activity, demonstrating significant effects that could lead to therapeutic applications in managing cardiovascular conditions .
- Antimicrobial Evaluation : Another study synthesized a series of quinazoline derivatives and evaluated their antimicrobial activities against various bacterial strains using agar well diffusion methods. The results indicated that some compounds exhibited broad-spectrum antimicrobial activity comparable to established antibiotics .
Q & A
Q. Limitations :
- Use of toxic reagents (e.g., phosgene) requiring specialized handling.
- Low atom economy due to stoichiometric waste generation.
- Harsh conditions (e.g., high temperatures, strong acids/bases) that may degrade sensitive substituents .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Table 1 : Representative NMR Data (Hypothetical Example)
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Quinazoline C=O | 165–170 | - | - |
| Aromatic H (p-tolyl) | 6.8–7.3 | Multiplet | 4H |
Advanced: How can green chemistry principles be applied to synthesize this compound sustainably?
Answer:
Emergent strategies focus on replacing toxic reagents and optimizing solvent systems:
- CO₂ utilization : Cyclization of 2-aminobenzonitrile with CO₂ under ionic liquid catalysis (e.g., 1-methylhydantoin-based solvents) at room temperature, achieving >80% yield .
- Deep Eutectic Solvents (DES) : Solvent-free conditions or DES (e.g., choline chloride/urea) reduce environmental impact and improve atom economy .
- Catalytic oxidation : Using O₂ as a green oxidant in lieu of stoichiometric agents like KMnO₄ .
Table 2 : Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Time | Toxicity |
|---|---|---|---|
| Phosgene-based | 60–70 | 12–24 h | High |
| CO₂/ionic liquid | 80–84 | 24–30 h | Low |
Advanced: What strategies optimize reaction yields in multi-step syntheses of quinazoline-diones?
Answer:
Optimization hinges on:
- Intermediate purification : Flash chromatography or recrystallization after each step to minimize side reactions .
- Catalyst screening : Testing bases (e.g., t-BuONa) or transition-metal catalysts for coupling steps .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave irradiation reduces reaction times .
Example : Cyclization of 2-amino-N-benzyloxybenzamides with triphosgene in refluxing ethanol achieves >75% yield for the quinazoline-dione core .
Pharmacological: How is the biological activity of this compound evaluated in vitro?
Answer:
Standard assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .
- Anti-inflammatory screening : COX-2 inhibition assays using ELISA or fluorescence-based methods .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Note : Substituent effects (e.g., electron-withdrawing groups on the benzyl ring) correlate with enhanced bioactivity .
Structure-Activity: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., thymidylate synthase) .
- DFT calculations : To analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding affinity .
- MD simulations : Assessing stability of ligand-target complexes over nanosecond timescales .
Example : Docking studies of 3-indazolyl-substituted analogs reveal hydrogen bonding with kinase active sites .
Advanced: How to design analogs to improve pharmacokinetic properties?
Answer:
- Bioisosteric replacement : Swapping p-tolyl with fluorinated aryl groups to enhance metabolic stability .
- Prodrug strategies : Introducing hydrolyzable esters (e.g., methyl ester) to improve solubility .
- SAR studies : Systematic variation of substituents on the benzyl and quinazoline rings to optimize logP and bioavailability .
Case Study : Methylation of the quinazoline NH group reduces plasma protein binding, improving tissue penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
